molecular formula C19H26N2O7S B12703262 6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid CAS No. 91375-87-0

6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid

Cat. No.: B12703262
CAS No.: 91375-87-0
M. Wt: 426.5 g/mol
InChI Key: DFBSXKVLGSUJJL-WLHGVMLRSA-N
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Description

6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazinone Core: This involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the Hydroxypropoxy Group: This step requires the use of specific reagents to introduce the hydroxypropoxy moiety.

    Amination: The butan-2-ylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides.

    Reduction: This may result in the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzothiazinone derivatives.

Scientific Research Applications

6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

91375-87-0

Molecular Formula

C19H26N2O7S

Molecular Weight

426.5 g/mol

IUPAC Name

6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H22N2O3S.C4H4O4/c1-3-10(2)16-7-11(18)8-20-12-4-5-14-13(6-12)17-15(19)9-21-14;5-3(6)1-2-4(7)8/h4-6,10-11,16,18H,3,7-9H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DFBSXKVLGSUJJL-WLHGVMLRSA-N

Isomeric SMILES

CCC(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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